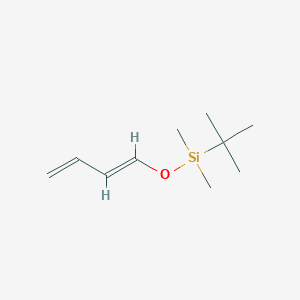

1-(T-Butyldimethylsiloxy)-1,3-butadiene

Übersicht

Beschreibung

“1-(T-Butyldimethylsiloxy)-1,3-butadiene” is a compound that likely contains a butadiene backbone with a tert-butyldimethylsiloxy group attached. This group is often used in organic synthesis due to its ability to protect reactive sites in a molecule during a reaction .

Synthesis Analysis

While specific synthesis methods for “1-(T-Butyldimethylsiloxy)-1,3-butadiene” were not found, a related compound, “1-[1-(t-butyldimethylsiloxy)vinyl] 2,3-methylene trisether”, was synthesized from cyclopent-4-ene-1,2,3-triol via a Claisen–Ireland rearrangement .

Chemical Reactions Analysis

In a study, a compound with a t-butyldimethylsiloxy group, “t-butyldimethylsiloxy-1-ethoxyethene”, was found to react stereoselectively with 2-trichloromethyl-1,3-dioxan-4-ones in the presence of a catalytic amount of trityl hexachloroantimonate .

Wissenschaftliche Forschungsanwendungen

Stereoselectivity in Organic Synthesis

1-(T-Butyldimethylsiloxy)-1,3-butadiene has been studied for its role in stereoselective Diels-Alder reactions. Diels-Alder reactions with this compound and tartaric acid-derived dienophiles exhibit complementary diastereoselectivity, which is significant in the field of organic synthesis (Lee, Kim, & Sulikowski, 2005).

Transition Metal Catalysis

This compound is also relevant in the study of transition metal catalysis, particularly in the selective 1,2-hydrosilylation of conjugated dienes. It represents a potential substrate for producing superior coupling reagents for hybrid organic/inorganic materials synthesis (Parker, Börgel, & Ritter, 2014).

Polymerization Studies

In polymer science, 1-(T-Butyldimethylsiloxy)-1,3-butadiene has been utilized in the study of reactive polymers, particularly in the incorporation of alpha,beta-bis(siloxy)vinylene units into vinyl polymers. This research explores the polymerizability and functional group incorporation into polymer backbones, which is crucial for developing new materials with tailored properties (Mayné & Penelle, 1998).

Synthesis of Reactive Polymers

Further studies focus on synthesizing reactive polymers containing silyl enol ether groups using this compound. These studies explore the yields, rates of polymerization, and the thermal stability of the synthesized polymers, providing insights into the potential applications of these materials in various industrial processes (Penelle, Mayné, & Touillaux, 1996).

Organic Synthesis and Diels-Alder Reactions

The compound is also used in organic synthesis, particularly in Diels-Alder reactions. These reactions are a cornerstone of synthetic organic chemistry, and the study of this compound in such reactions contributes to the development of novel synthetic methodologies (Kozmin, He, & Rawal, 2003).

Atmospheric Chemistry Studies

1-(T-Butyldimethylsiloxy)-1,3-butadiene is also studied in the context of atmospheric chemistry, particularly in understanding the photochemical reactions of 1,3-butadiene in the atmosphere. This research is crucial for understanding the environmental impact and atmospheric behavior of industrial pollutants (Liu, Jeffries, & Sexton, 1999).

Catalysis Research

Research into the catalytic hydrodimerization of 1,3-butadiene using palladium compounds in ionic liquids has shown promising results, indicating potential applications in industrial processes and synthetic chemistry (Dullius, Suarez, Einloft, Souza, Dupont, Fischer, & Cian, 1998).

Eigenschaften

IUPAC Name |

[(1E)-buta-1,3-dienoxy]-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7-9H,1H2,2-6H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVNQHKJPKSUOU-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC=CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O/C=C/C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(T-Butyldimethylsiloxy)-1,3-butadiene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B3162955.png)

![Methyl 4-{4-[(2-ethoxyanilino)carbothioyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B3162956.png)

![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3162961.png)

![N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3162973.png)

![N-[(4-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3162975.png)

![[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol](/img/structure/B3162982.png)

![5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole](/img/structure/B3163002.png)

![2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one](/img/structure/B3163018.png)

![N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine](/img/structure/B3163053.png)

![4-[(4-Benzylphenoxy)methyl]piperidine](/img/structure/B3163058.png)